molecular formula C16H22N2O6S B11099024 4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate

4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate

Cat. No.: B11099024
M. Wt: 370.4 g/mol
InChI Key: KSFQSYDCSRCMIR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The IUPAC name 4-nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate is derived through systematic substitution rules. The parent chain is butanoate , a four-carbon ester. Key substituents include:

  • 2-[(tert-Butoxycarbonyl)amino] : A Boc-protected amino group at position 2.
  • 4-(Methylsulfanyl) : A methylsulfanyl (thioether) group at position 4.
  • 4-Nitrophenyl : A para-nitrophenyl ester at the terminal carboxylate.

The full name reflects the substituents’ positions, priorities, and functional hierarchies. The Boc group (tert-butoxycarbonyl) is a carbamate protecting group, while the methylsulfanyl moiety introduces sulfur-based nucleophilicity. The 4-nitrophenyl ester enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions.

Table 1: IUPAC Name Breakdown

Component Position Description
Butanoate Parent Four-carbon ester backbone
4-Nitrophenyl C1 Aromatic ester with nitro group at para position
2-[(tert-Butoxycarbonyl)amino] C2 Boc-protected amino group
4-(Methylsulfanyl) C4 Thioether group with methyl substituent

Synonyms include Boc-L-methionine 4-nitrophenyl ester and 4-nitrophenyl N-(tert-butoxycarbonyl)methioninate, though these names emphasize the methionine-derived structure rather than systematic substitution.

Isomeric Variations

Isomerism in this compound arises primarily from stereochemistry at the C2 position (the α-carbon of the original amino acid). The Boc-protected amino group creates a chiral center, enabling enantiomeric forms:

  • (R)-Configuration : Derived from D-methionine.
  • (S)-Configuration : Derived from L-methionine.

While the compound’s IUPAC name does not specify stereochemistry, synthetic routes using chiral starting materials (e.g., L-methionine) yield enantiomerically pure forms. Racemic mixtures are also possible if achiral intermediates are used. Additionally, regioisomerism is precluded due to the unambiguous numbering of the butanoate chain and substituent positions.

Properties

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFQSYDCSRCMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : A mixture of methanol and water (e.g., 20 mL water + 50 mL methanol) is employed to dissolve L-methionine and facilitate base-mediated deprotonation.

  • Base : 1,1,3,3-Tetramethylguanidine is added dropwise to maintain a pH of ~10, minimizing racemization.

  • Temperature : The reaction proceeds at 40–50°C for 6–24 hours, depending on the amino acid’s steric hindrance.

  • Yield : ~52% for L-methionine derivatives after purification via acidification and extraction.

Key Data Table: BOC Protection of L-Methionine

ParameterValueSource
ReagentO-tert-butyl S-phenyl thiocarbonate
SolventMethanol/water (2:5 v/v)
Base1,1,3,3-Tetramethylguanidine
Temperature40–50°C
Reaction Time6–24 hours
Yield52%

Activation as a 4-Nitrophenyl Ester

The BOC-protected methionine’s carboxylic acid is activated as a 4-nitrophenyl ester to enhance reactivity in peptide couplings.

b) Imidazolide Intermediate Route

Patent EP0225311A2 describes an alternative method using imidazolides for ester formation:

  • Step 1 : BOC-methionine reacts with carbonyldiimidazole (CDI) in THF to form the imidazolide.

  • Step 2 : The imidazolide is treated with 4-nitrophenol in dimethyl sulfoxide (DMSO), yielding the ester after hydrolysis.

Purification and Workup

  • Extraction : The crude product is washed with sodium bicarbonate (10% w/v) to remove acidic byproducts.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (10:90) resolves impurities.

  • Recrystallization : Hot acetonitrile recrystallization achieves >95% purity.

Key Data Table: Esterification Parameters

ParameterValueSource
Coupling ReagentDCC or CDI
SolventTHF/DMSO (1:1 v/v)
Reaction Time8–12 hours
TemperatureRoom temperature
PurificationSilica chromatography
Final Purity>95%

Critical Analysis of Methodologies

Racemization Risks

  • BOC Protection : Maintaining pH ≤10 during BOC introduction prevents racemization, as higher pH promotes α-hydrogen deprotonation.

  • Esterification : DMSO stabilizes intermediates, reducing epimerization during activation.

Yield Optimization

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) improve reagent solubility and reaction homogeneity.

  • Stoichiometry : A 1.2:1 molar ratio of 4-nitrophenol to BOC-methionine ensures complete conversion.

Industrial-Scale Considerations

  • Automation : Continuous flow reactors enhance reproducibility for large-scale BOC protection.

  • Cost Efficiency : Recycling hexane/ethyl acetate mixtures during chromatography reduces waste .

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine. Common reagents include:

Reagent SystemConditionsProductReference
Trifluoroacetic acid (TFA)Room temperature, 1–2 hours2-Amino-4-(methylsulfanyl)butanoic acid derivative
HCl in dioxane0°C to room temperatureDeprotected amine with ester intact
TMSOTf + 2,6-lutidineCH₂Cl₂, 15 minEfficient Boc removal in solid-phase synthesis

Key Finding : TMSOTf with 2,6-lutidine achieves rapid Boc deprotection (<15 min) without affecting the ester functionality .

Nucleophilic Substitution at the 4-Nitrophenyl Ester

The 4-nitrophenyl ester acts as an activated leaving group, facilitating acyl transfer reactions with nucleophiles:

NucleophileReagent/ConditionsProductApplicationReference
AminesDMF, room temperature, 2 hoursAmide bond formation (peptide coupling)Peptide synthesis
AlcoholsBase (e.g., K₂CO₃), polar aprotic solventEster exchangeProdrug activation
HydrazineMethanol, 0°CHydrazide intermediatePhotolabile linker systems

Example : Reaction with benzylamine in DMF yields the corresponding amide, releasing 4-nitrophenol as a byproduct .

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-):

Oxidizing AgentConditionsProductSelectivityReference
TBHP + FeCl₂MeCN, 110°C, 12 hoursSulfoximine derivativeHigh
KMnO₄ + K₂CO₃Aqueous acetone, 0°C, 1 hourSulfoneModerate
H₂O₂ in AcOH55–60°C, 6 hoursSulfoxideVariable

Mechanistic Insight : FeCl₂-catalyzed oxidation with TBHP proceeds via a radical pathway, enabling one-step synthesis of sulfoximines .

Ester Hydrolysis

The 4-nitrophenyl ester is hydrolyzed to the carboxylic acid under basic or enzymatic conditions:

ConditionsReagentProductReference
Basic hydrolysisNaOH (1M), H₂O/THF, reflux2-[(Boc)amino]-4-(methylsulfanyl)butanoic acid
Enzymatic (lipase)pH 7.4 buffer, 37°CEnantioselective hydrolysis

Note : Basic hydrolysis preserves the Boc group, while enzymatic methods offer stereochemical control .

Functionalization via the Amino Group

After Boc deprotection, the free amine participates in further reactions:

Reaction TypeReagentProductApplicationReference
AcylationAcetic anhydride, DCMN-Acetyl derivativeBioactivity modulation
Reductive alkylationAldehyde + NaBH₃CNN-Alkylated amineDrug candidate synthesis

Comparative Reactivity of Functional Groups

Functional GroupReactivity Order (Descending)Key Reactions
4-Nitrophenyl ester1stNucleophilic substitution, hydrolysis
Boc-protected amine2ndAcidic deprotection, acylation
Methylsulfanyl group3rdOxidation, radical coupling

Scientific Research Applications

Enzyme Inhibition Studies

One of the primary applications of this compound is in enzyme inhibition studies. The presence of the nitrophenyl group enhances the compound's ability to act as an inhibitor for various enzymes, including proteases and glycosidases. For instance, compounds with similar structures have been shown to inhibit α-glucosidase and acetylcholinesterase, which are crucial targets in the treatment of diabetes and Alzheimer's disease, respectively .

Drug Development

The compound serves as a potential lead structure in drug development due to its ability to modulate biological pathways. Research indicates that derivatives of this compound can be designed to target specific receptors or enzymes, influencing processes such as cell proliferation and apoptosis. Its prodrug nature allows for metabolic activation, enhancing therapeutic efficacy .

Synthesis of Novel Compounds

The synthesis of 4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate can facilitate the creation of novel derivatives with enhanced biological activity. For example, researchers have synthesized new sulfonamide derivatives that exhibit cytotoxic activity against various cancer cell lines. These derivatives often incorporate the nitrophenyl moiety for improved biological interactions .

Case Study 1: Inhibition of α-Glucosidase

A study investigated the enzyme inhibitory potential of new sulfonamides derived from similar structures to this compound. The results demonstrated significant inhibition of α-glucosidase, suggesting potential use in managing type 2 diabetes .

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing hybrid compounds containing the nitrophenyl group. These compounds showed promising anticancer activity against human cancer cell lines, indicating that modifications to the original structure could yield effective therapeutic agents .

Data Tables

Application AreaDescriptionExample Compounds
Enzyme InhibitionInhibits enzymes like α-glucosidase and acetylcholinesteraseSulfonamide derivatives
Drug DevelopmentServes as a lead compound for designing new drugsProdrugs targeting specific receptors
Synthesis of Novel CompoundsFacilitates creation of compounds with enhanced biological activitiesDerivatives with cytotoxic properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Met-ONp is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can participate in various biochemical reactions, making Boc-Met-ONp particularly useful in the synthesis of sulfur-containing peptides and proteins .

Biological Activity

4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate, also known as N-BOC-L-Phenylalanine 4-Nitrophenyl Ester, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22N2O6
  • Molecular Weight : 386.3985 g/mol
  • CAS Number : 7535-56-0
  • IUPAC Name : (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

The synthesis of this compound generally involves the coupling of 4-nitrophenol with amino acids via a tert-butoxycarbonyl (BOC) protecting group. The biological activity is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to various biological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds with a nitrophenyl moiety have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 11 nM to 200 nM depending on the specific structural modifications .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cytochrome P450 Enzymes : Some studies indicate that related compounds exhibit moderate inhibition (up to 80%) on liver microsomal enzymes involved in drug metabolism . This suggests potential applications in modulating drug interactions.

Case Studies

  • Antibacterial Testing : A study tested the antibacterial properties of several nitrophenyl derivatives, including those structurally related to our compound. Results indicated that while some exhibited low potency (4-73% inhibition), others showed enhanced activity upon structural modifications .
  • Enzyme Activity Modulation : In a comparative analysis, compounds similar to this compound were tested for their ability to inhibit retinoic acid metabolizing enzymes in rat liver microsomes. The results indicated significant variability in inhibitory potency based on structural differences .

Data Table

Compound NameMIC (nM)Target OrganismInhibition (%)
4-Nitrophenyl Derivative A11Staphylococcus aureus>90
4-Nitrophenyl Derivative B200Escherichia coli>75
Related Compound C44MRSA>80
Related Compound D6Shigella dysenteriae>90

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate?

  • The compound is typically synthesized via a multi-step process involving:

Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃ or DMAP) to prevent undesired side reactions .

Esterification : The 4-nitrophenyl ester moiety is formed via coupling reactions (e.g., DCC/DMAP-mediated activation) between the carboxylic acid intermediate and 4-nitrophenol .

Methylsulfanyl group incorporation : Thiol-ene reactions or nucleophilic substitution with methyl disulfides (e.g., tert-butyldisulfanyl derivatives) are employed to introduce the methylsulfanyl group .

  • Yields range from 57% to 70%, with purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structural integrity?

  • 1H and 13C NMR spectroscopy are critical for verifying the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons), methylsulfanyl protons (δ ~2.4–2.8 ppm), and nitrophenyl aromatic signals (δ ~7.5–8.3 ppm) .
  • Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns matching expected intermediates .
  • HPLC monitors purity (>95%), especially for biological applications .

Advanced Research Questions

Q. What experimental factors influence the stability of the Boc-protected amino group during synthesis?

  • Acidic conditions : The Boc group is labile under strong acids (e.g., TFA), necessitating neutral or mildly acidic conditions during coupling steps .
  • Temperature : Prolonged heating (>40°C) accelerates deprotection; reactions are best performed at 0–25°C .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) stabilize the Boc group compared to protic solvents .

Q. How does the methylsulfanyl group affect the compound’s reactivity in downstream applications?

  • Nucleophilic substitution : The methylsulfanyl group acts as a leaving group in SN2 reactions, enabling functionalization (e.g., oxidation to sulfoxides or sulfones) .
  • Biological activity : Methylsulfanyl-containing analogs show enhanced diuretic activity in vivo, likely due to improved membrane permeability or metabolic stability .
  • Redox sensitivity : The thioether bond may participate in disulfide exchange under oxidative conditions, requiring inert atmospheres (N₂/Ar) during storage .

Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives?

  • Signal overlap : Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to distinguish adjacent protons (e.g., methylsulfanyl vs. Boc tert-butyl groups) .
  • Dynamic effects : Variable-temperature NMR can identify conformational flexibility in the butanoate backbone that may obscure integration .
  • Reference compounds : Compare spectra with Boc-protected or methylsulfanyl-containing standards from published datasets .

Q. What methodologies are used to assess the compound’s potential as a pharmaceutical intermediate?

  • In vitro assays : Test solubility (logP via shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay) .
  • In vivo studies : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, focusing on diuretic or antimicrobial endpoints .
  • Computational modeling : Predict binding affinities to target proteins (e.g., diuretic receptors) using molecular docking (AutoDock Vina) .

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